molecular formula C8H8BrNO2 B12085016 1-(5-Bromo-2-methoxy-4-pyridinyl)ethanone CAS No. 1256804-28-0

1-(5-Bromo-2-methoxy-4-pyridinyl)ethanone

Cat. No.: B12085016
CAS No.: 1256804-28-0
M. Wt: 230.06 g/mol
InChI Key: DMIITARLOYJHRM-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-methoxy-4-pyridinyl)ethanone is an organic compound with the molecular formula C8H8BrNO2 It is a derivative of pyridine, characterized by the presence of a bromine atom at the 5-position, a methoxy group at the 2-position, and an ethanone group at the 1-position

Preparation Methods

Chemical Reactions Analysis

1-(5-Bromo-2-methoxy-4-pyridinyl)ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include bromine, nitric acid, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(5-Bromo-2-methoxy-4-pyridinyl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-methoxy-4-pyridinyl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to influence various biochemical processes .

Comparison with Similar Compounds

1-(5-Bromo-2-methoxy-4-pyridinyl)ethanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

1256804-28-0

Molecular Formula

C8H8BrNO2

Molecular Weight

230.06 g/mol

IUPAC Name

1-(5-bromo-2-methoxypyridin-4-yl)ethanone

InChI

InChI=1S/C8H8BrNO2/c1-5(11)6-3-8(12-2)10-4-7(6)9/h3-4H,1-2H3

InChI Key

DMIITARLOYJHRM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=NC=C1Br)OC

Origin of Product

United States

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